molecular formula C11H12N2O2 B12501254 Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate CAS No. 208772-15-0

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate

Katalognummer: B12501254
CAS-Nummer: 208772-15-0
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: LPEBQWHZRCZSBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate is a benzimidazole derivative that serves as a key chemical scaffold in medicinal chemistry and anticancer research. The benzimidazole core is a privileged structure in drug discovery due to its resemblance to naturally occurring purine nucleotides, which facilitates interaction with various biopolymers and enzymatic targets . This compound is of significant interest in the development of targeted cancer therapeutics. Benzimidazole derivatives are extensively investigated for their ability to inhibit a range of molecular targets, including protein kinases and topoisomerases . For instance, optimized benzimidazole-based compounds have been identified as highly potent and selective inhibitors of Casein Kinase 1 (CK1) delta and epsilon isoforms, which are implicated in cell proliferation and are considered attractive targets for drug development . Furthermore, the structural flexibility of the benzimidazole ring allows it to act as a DNA intercalator or topoisomerase inhibitor, interfering with essential processes in cancer cells such as DNA replication and transcription . Research into benzimidazole-chalcone hybrids has also demonstrated their anti-proliferative effects in tumor cell lines and significant inhibitory activity in Topo II-mediated DNA relaxation assays . The core structure enables diverse weak interactions, such as hydrogen bonding, π–π stacking, and hydrophobic interactions, with a broad spectrum of therapeutic targets, underscoring its utility in the design of novel enzyme inhibitors and targeted therapies .

Eigenschaften

CAS-Nummer

208772-15-0

Molekularformel

C11H12N2O2

Molekulargewicht

204.22 g/mol

IUPAC-Name

methyl 1,2-dimethylbenzimidazole-4-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-7-12-10-8(11(14)15-3)5-4-6-9(10)13(7)2/h4-6H,1-3H3

InChI-Schlüssel

LPEBQWHZRCZSBK-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=CC=C2N1C)C(=O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Precursor-Mediated Cyclization

A foundational approach involves the condensation of substituted o-phenylenediamine derivatives with carbonyl-containing precursors. For example, methyl 3-amino-4-methylbenzoate can react with dimethyl acetylenedicarboxylate in dimethyl sulfoxide (DMSO) to form the benzimidazole core. The reaction proceeds via nucleophilic attack of the amine on the electrophilic alkyne, followed by cyclization and esterification (Figure 1). Typical conditions include:

  • Temperature : 60–80°C
  • Solvent : DMSO or THF
  • Yield : 64–77%

Key challenges include regioselectivity control and byproduct formation from over-alkylation.

Heterocyclization with Sodium Dithionite

Reductive Cyclization of Nitro Intermediates

A one-pot synthesis leveraging sodium dithionite (Na₂S₂O₄) enables the conversion of ethyl 4-(methylamino)-3-nitrobenzoate and 5-bromo-4-hydroxy-3-methoxybenzaldehyde into the target compound. The process involves:

  • Nitro Reduction : Na₂S₂O₄ reduces the nitro group to an amine.
  • Cyclization : Spontaneous ring closure forms the benzimidazole scaffold.
  • Esterification : Methanol-mediated methylation finalizes the carboxylate group.

Conditions :

Parameter Value
Solvent DMSO
Temperature 80°C
Reaction Time 12–16 h
Yield 58–64%

This method avoids harsh acids but requires careful stoichiometric control to prevent desulfurization side reactions.

Copper-Catalyzed Coupling Approaches

Three-Component Synthesis with Terminal Alkynes

Recent advances utilize copper(I) iodide (CuI) to mediate couplings between N-methyl-o-phenylenediamine , methyl propiolate , and tosyl azide (TsN₃). The mechanism proceeds via:

  • Ketenimine Formation : TsN₃ reacts with the alkyne to generate a Cu-stabilized ketenimine.
  • Diamine Addition : Sequential nucleophilic attacks form the benzimidazole ring.
  • Sulfonyl Elimination : Cyclization releases TsOH, yielding the product.

Optimized Parameters :

  • Catalyst : CuI (5 mol%)
  • Base : Cs₂CO₃ (2 equiv)
  • Yield : 72–85%

This method excels in atom economy but demands anhydrous conditions.

Methylation of Benzimidazole Carboxylic Acids

Dimethyl Carbonate as a Green Methylating Agent

Post-cyclization methylation of 1H-benzo[d]imidazole-4-carboxylic acid using dimethyl carbonate (DMC) offers an eco-friendly alternative to toxic methyl halides. The reaction occurs under reflux in chlorobenzene or DMF:

  • Temperature : 120–140°C
  • Molar Ratio (Acid:DMC) : 1:2–3
  • Yield : 72–85%

Advantages :

  • No acidic waste generation.
  • Scalable to industrial production.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Condensation 64–77 Straightforward precursor availability Byproduct formation
Reductive Cyclization 58–64 One-pot synthesis Sensitive to oxygen
Copper Catalysis 72–85 High atom economy Requires inert atmosphere
DMC Methylation 72–85 Eco-friendly High-temperature conditions

Characterization and Quality Control

Critical characterization data for Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate include:

  • ¹H NMR (CDCl₃) : δ 3.89 (s, 3H, COOCH₃), 2.61 (s, 6H, N–CH₃), 7.25–7.82 (m, 4H, aromatic).
  • MS (ESI+) : m/z 204.22 [M+H]⁺.
  • HPLC Purity : ≥99% achieved via silica gel chromatography (petroleum ether/EtOAc).

Industrial-Scale Considerations

Patent CN106045912A highlights a continuous-flow process for analogous benzimidazoles, emphasizing:

  • Catalyst Recycling : CuI recovery via filtration.
  • Solvent Recycling : Distillation of DMF/chlorobenzene mixtures.
  • Throughput : 5–10 kg/day with 85% yield.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various halogenated, nitrated, or sulfonated derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate is a chemical compound that belongs to the benzimidazole family, which is characterized by a structure containing fused benzene and imidazole rings. It has a molecular weight of approximately 204.23 g/mol. The compound has a methyl group at the 1 and 2 positions of the benzimidazole ring and a carboxylate group at the 4 position, which gives it unique chemical properties.

Potential Applications

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate and its derivatives have a wide range of potential applications in various scientific and industrial fields.

  • Pharmaceuticals It serves as a building block in synthesizing various pharmaceutical drugs. Benzimidazole derivatives have a range of pharmacological effects, including antimicrobial activity .
  • Agrochemicals It can be used in creating pesticides, herbicides, and fungicides to protect crops .
  • Material Science It may be used to create new polymers, coatings, and adhesives with enhanced qualities .
  • Cosmetics It can be used to guarantee the safety and stability of cosmetic products .
  • Organic Synthesis It is a flexible intermediate in organic synthesis because it can be converted into other complex molecules .

Research and Studies

Further research and studies are necessary to explore the interactions of methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate with biological systems to understand its pharmacodynamics. Research should focus on:

  • Binding affinity Examining how strongly the compound binds to particular biological targets, such as enzymes and receptors.
  • Metabolic pathways Investigating how the compound is processed and eliminated by the body.
  • Structure-activity relationships Determining how changes to the compound's structure affect its biological activity.

Wirkmechanismus

The mechanism of action of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

1,2-Dimethyl-1H-benzo[d]imidazole (3p)

  • Molecular Formula : C₉H₁₀N₂
  • Key Properties: Melting point: 112–114°C Higher yield (94%) in synthesis compared to carboxylate-containing derivatives.
  • Structural Impact : The absence of the 4-carboxylate group limits its utility in drug design but simplifies synthesis .

Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

  • CAS No.: 860187-45-7
  • Molecular Formula : C₉H₈N₂O₃
  • Key Differences :
    • Contains a ketone group at position 2, forming a dihydroimidazole ring.
    • Increased oxidation state enhances reactivity in nucleophilic additions.
    • Lower molecular weight (194.17 g/mol ) due to fewer methyl groups .

Positional Isomerism: 4-Carboxylate vs. 5-Carboxylate

  • Applications: Positional isomers are critical in drug design; for example, olmesartan (an antihypertensive drug) uses a 4-carboxylate imidazole motif .

Heterocyclic Modifications: Thienoimidazole vs. Benzimidazole

  • Methyl 2-(4-(4-(tert-butoxycarbonyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxylate (9) Molecular Weight: 471.5 g/mol ([M+H]⁺). Key Features:
  • Replaces the benzene ring with a thiophene moiety , increasing aromatic π-electron density.
  • Incorporates a piperazine-carbonyl group, enhancing solubility and enabling interactions with biological targets (e.g., PARP-1 inhibitors) .

Reactivity and Functionalization

  • Ester Hydrolysis : The 4-carboxylate group in the target compound can be hydrolyzed to a carboxylic acid, enabling further derivatization (e.g., amide formation).
  • Comparative Stability : The 1,2-dimethyl substitution enhances steric protection of the imidazole ring, reducing susceptibility to electrophilic attack compared to unsubstituted analogs .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Stability
Methyl 1,2-dimethyl-1H-benzimidazole-4-carboxylate C₁₁H₁₂N₂O₂ 204.23 1,2-dimethyl; 4-COOCH₃ Stable at 2–8°C
1,2-Dimethyl-1H-benzimidazole (3p) C₉H₁₀N₂ 146.19 1,2-dimethyl 112–114°C
Methyl 2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylate C₉H₈N₂O₃ 194.17 2-oxo; 4-COOCH₃ N/A

Biologische Aktivität

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate is a compound belonging to the benzimidazole family, characterized by its unique fused benzene and imidazole ring structure. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C₉H₈N₂O₂
  • Molecular Weight: Approximately 204.23 g/mol
  • Structure: Contains methyl groups at the 1 and 2 positions of the benzimidazole ring and a carboxylate group at the 4 position.

Antitumor Activity

Recent studies on related benzimidazole compounds have highlighted their potential as antitumor agents. For instance, derivatives have shown significant inhibitory effects on various cancer cell lines:

CompoundIC₅₀ (µM)Target
Compound A0.64MM1.S multiple myeloma
Compound B0.4PLK4 in HCT116 colon cancer cells

While specific data for methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate is not yet available, its structural similarity to these active compounds suggests potential antitumor efficacy .

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antimicrobial properties. For example, some compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria:

CompoundMIC (µg/mL)Target Organism
Compound C<1Staphylococcus aureus (MRSA)
Compound D0.0048Escherichia coli

Although direct studies on methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate are lacking, its structural features may confer similar antimicrobial properties .

Case Studies and Research Findings

A comprehensive review of the literature reveals a growing interest in benzimidazole derivatives for their therapeutic potential:

  • Synthesis and Evaluation : Researchers have synthesized various benzimidazole derivatives and evaluated their biological activities. The synthesis of methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate can be achieved through established organic synthesis methods, making it accessible for further research .
  • Structure-Activity Relationships (SAR) : Studies indicate that modifications in the benzimidazole structure significantly affect biological activity. For example, substituents at different positions can enhance or diminish antitumor and antimicrobial activities .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of benzimidazole derivatives to biological targets. These studies suggest that structural modifications could optimize their therapeutic efficacy .

Future Directions

The specific biological activity of methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate requires further investigation to establish its therapeutic potential fully. Future research should focus on:

  • In vitro and In vivo Studies : Conducting detailed pharmacological evaluations to assess its efficacy against various cancer cell lines and microbial strains.
  • Mechanistic Studies : Understanding the mechanisms through which this compound exerts its biological effects.
  • Clinical Trials : If preclinical studies yield promising results, advancing toward clinical trials to evaluate safety and efficacy in humans.

Q & A

Q. What are the common synthetic routes for Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate?

The synthesis typically involves multi-step reactions starting with substituted benzimidazole precursors. A common approach involves:

  • Nucleophilic substitution : Reacting a benzimidazole derivative (e.g., 1-methyl-1H-benzimidazole) with methyl chloroformate in the presence of a base like triethylamine under anhydrous conditions .
  • Cyclization reactions : Using nitrobenzoate intermediates, as demonstrated in the synthesis of analogous compounds like methyl 6-chloro-1H-benzo[d]imidazole-4-carboxylate, where formamido-nitrobenzoate precursors undergo cyclization under acidic or thermal conditions .
  • Protection/deprotection strategies : For regioselective dimethylation, temporary protecting groups (e.g., phthalimido) may be employed to direct substitution at specific nitrogen positions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the positions of methyl and ester groups. For example, the methyl ester typically shows a singlet at ~3.9 ppm in ¹H NMR, while aromatic protons resonate between 7.0–8.5 ppm .
  • Infrared (IR) Spectroscopy : Key peaks include C=O (ester) at ~1700 cm⁻¹ and C-N (imidazole) at ~1250 cm⁻¹ .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for research-grade material) and monitor reaction progress .

Q. What are the typical reaction conditions for modifying the ester group?

The ester moiety can undergo hydrolysis, aminolysis, or reduction:

  • Hydrolysis : Use aqueous NaOH in methanol/THF at 60°C to yield the carboxylic acid derivative .
  • Aminolysis : React with primary amines (e.g., aniline) in DMF at 80°C to form amides .
  • Reduction : Employ LiAlH₄ in dry ether to reduce the ester to a primary alcohol .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding affinity of this compound?

  • Molecular docking : Software like AutoDock Vina can model interactions with biological targets (e.g., angiotensin II receptors). For example, benzimidazole derivatives have shown affinity for hydrophobic pockets in enzyme active sites .
  • Density Functional Theory (DFT) : Calculates charge distribution and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack .

Q. What strategies resolve contradictions in crystallographic data during structure elucidation?

  • Multi-software validation : Refine X-ray diffraction data using SHELXL for small-molecule structures and cross-validate with ORTEP-3 for graphical representation to identify positional errors .
  • Twinned data handling : For macromolecular complexes, use SHELXE to phase high-resolution data and resolve overlapping reflections .

Q. How can solvent and catalyst systems be optimized to improve synthesis yields?

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while toluene minimizes side reactions in cyclization steps .
  • Catalyst selection : Transition metals (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., DMAP for esterification) can accelerate specific steps. For example, DMAP increases esterification efficiency by 30% compared to base-only conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.